5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a unique structure combining a methoxybenzoyl group with an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-dimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.
Scientific Research Applications
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves interactions with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The imidazolone core may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the imidazolone core.
1,4-Dimethylimidazolone: Contains the imidazolone core but lacks the methoxybenzoyl group
Uniqueness
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the methoxybenzoyl group and the imidazolone core, which imparts distinct chemical and biological properties not found in the individual components .
Properties
CAS No. |
77698-16-9 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)-3,5-dimethyl-1H-imidazol-2-one |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(15(2)13(17)14-8)12(16)9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H,14,17) |
InChI Key |
VFRJMWYSNIKRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N1)C)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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